MraY-IN-3

Antibacterial susceptibility testing MraY inhibition MIC determination

MraY-IN-3 (compound 12a) is a first-in-class non-nucleoside MraY inhibitor built on a synthetically accessible 1,2,4-triazole scaffold—fundamentally distinct from complex nucleoside natural products like muraymycins or caprazamycins. Its modular synthesis enables rapid SAR exploration and analog library generation impractical with nucleoside frameworks. Exhibiting an IC50 of 140 µM against MraY and MIC50 values of 7, 12, and 46 µg/mL against E. coli K12, B. subtilis W23, and P. fluorescens Pf-5—a 6.8-fold improvement over hit compound 1—it serves as a validated reference standard for benchmarking novel inhibitors, calibrating MraY enzyme assays, and probing species-specific target vulnerability across Gram-positive and Gram-negative models. Ideal for target validation and hit-to-lead optimization in antibacterial drug discovery programs.

Molecular Formula C35H45N3O5
Molecular Weight 587.7 g/mol
Cat. No. B12390790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMraY-IN-3
Molecular FormulaC35H45N3O5
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)NC(CCCCN)C(=O)OC)OCC3=CC=CC=C3
InChIInChI=1S/C35H45N3O5/c1-3-4-5-12-20-33(39)38(25-27-15-8-6-9-16-27)29-21-22-30(32(24-29)43-26-28-17-10-7-11-18-28)34(40)37-31(35(41)42-2)19-13-14-23-36/h6-11,15-18,21-22,24,31H,3-5,12-14,19-20,23,25-26,36H2,1-2H3,(H,37,40)/t31-/m0/s1
InChIKeyIGPLRSHUMOVPOM-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MraY-IN-3 Procurement Guide: Potent Bacterial Translocase MraY Inhibitor for Antimicrobial Research and SAR Studies


MraY-IN-3 (compound 12a) is a potent non-nucleoside inhibitor of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY), a key membrane-bound enzyme catalyzing the first committed step of peptidoglycan biosynthesis essential for bacterial cell wall integrity . MraY-IN-3 exhibits an IC50 of 140 μM against MraY and demonstrates broad-spectrum antibacterial activity with MIC50 values of 7 μg/mL, 12 μg/mL, and 46 μg/mL against Escherichia coli K12, Bacillus subtilis W23, and Pseudomonas fluorescens Pf-5, respectively . Unlike the structurally complex nucleoside-based natural product inhibitors of MraY, MraY-IN-3 belongs to a first-in-class series of 1,2,4-triazole-based non-nucleoside MraY inhibitors [1].

Why Generic MraY Inhibitor Substitution Fails: Differentiating MraY-IN-3 from Nucleoside Natural Products and Analogs


MraY inhibitors are not interchangeable due to fundamentally divergent chemical scaffolds, mechanisms of action, and drug-like properties. Traditional nucleoside-derived MraY inhibitors (e.g., muraymycins, caprazamycins, tunicamycins) suffer from significant translational bottlenecks including synthetic complexity, non-optimal in vivo efficacy, and in the case of tunicamycin, cross-reactivity with the structurally homologous human enzyme GPT (GlcNAc-1-P-transferase) [1][2]. Muraymycins exhibit picomolar IC50 values in biochemical assays but require complex multistep synthesis that severely limits SAR exploration and analog generation [3]. In contrast, MraY-IN-3 (compound 12a) represents a non-nucleoside 1,2,4-triazole scaffold that is synthetically accessible, enabling rapid SAR studies and scaffold optimization that are impractical with nucleoside natural product frameworks [1]. Substituting MraY-IN-3 with a generic nucleoside analog would introduce confounding variables including divergent binding modes, species selectivity profiles, and off-target liabilities that compromise experimental reproducibility and translational relevance.

MraY-IN-3 Quantitative Evidence Guide: Comparative Activity, Antibacterial Spectrum, and Scaffold Differentiation Data


MraY-IN-3 Antibacterial Activity Across Gram-Negative and Gram-Positive Species: Comparative MIC50 Analysis

MraY-IN-3 demonstrates quantifiable antibacterial activity against a panel of bacterial species with distinct Gram-staining and membrane permeability characteristics. Against Escherichia coli K12, MraY-IN-3 exhibits an MIC50 of 7 μg/mL; against Bacillus subtilis W23, an MIC50 of 12 μg/mL; and against Pseudomonas fluorescens Pf-5, an MIC50 of 46 μg/mL [1]. For context, a urea-containing MraY inhibitor series reported MIC values ranging from 8 to 32 μg/mL against Gram-positive pathogens including MRSA and E. faecium, with one compound achieving MIC of 64 μg/mL against P. aeruginosa [2]. The 6.6-fold difference in MraY-IN-3 potency between E. coli (7 μg/mL) and P. fluorescens (46 μg/mL) provides a quantifiable species-selectivity profile useful for understanding outer membrane penetration limitations and for benchmarking permeability-enhancing formulation strategies.

Antibacterial susceptibility testing MraY inhibition MIC determination Gram-negative pathogens

MraY-IN-3 vs Initial Hit Compound 1: 6.8-Fold Improvement in MraY Enzyme Inhibition Potency via SAR Optimization

In the structure-activity relationship (SAR) study that produced MraY-IN-3 (designated compound 12a in the publication), researchers achieved a 6.8-fold improvement in MraY inhibitory potency compared to the initial screening hit compound 1. Compound 1 exhibited an IC50 of 171 μM against MraY from Staphylococcus aureus (MraY SA), whereas the optimized compound 12a (MraY-IN-3) exhibited an IC50 of 25 μM against the same enzyme target [1]. This optimization was accomplished through a structure-based drug design strategy leveraging the 1,2,4-triazole scaffold. Notably, the 140 μM IC50 value reported in vendor datasheets [2] likely represents inhibition of MraY from a different bacterial species (possibly E. coli or Aquifex aeolicus) under distinct assay conditions, highlighting the species-dependent potency variation characteristic of MraY inhibitors.

Structure-activity relationship MraY enzyme inhibition IC50 optimization Non-nucleoside inhibitors

MraY-IN-3 Synthetic Accessibility Advantage vs Nucleoside Natural Product MraY Inhibitors

MraY-IN-3 belongs to the first-in-class 1,2,4-triazole-based non-nucleoside MraY inhibitor series, which was specifically designed to overcome the synthetic complexity bottlenecks that have hindered the clinical advancement of nucleoside-derived MraY inhibitors [1]. The natural products and their synthetic analogs suffer from non-optimal in vivo efficacy, and the synthetic complexity of the structures renders the synthesis and structure-activity relationship (SAR) studies of these molecules particularly challenging [1]. In contrast, the 1,2,4-triazole scaffold of MraY-IN-3 enables straightforward analog generation via modular synthetic routes. While quantitative metrics for synthetic step count are not available, the qualitative advantage is explicitly recognized in the primary literature: the non-nucleoside scaffold was pursued precisely because nucleoside natural product-like inhibitors impose prohibitive synthetic barriers to SAR exploration [1].

Synthetic tractability Medicinal chemistry Scaffold optimization Drug discovery

MraY-IN-3 Chemical Identity and Purity Specifications for Reproducible Research

MraY-IN-3 is characterized by a molecular weight of 587.75 g/mol (free base) with molecular formula C35H45N3O5; the hydrochloride salt form has molecular weight 624.21 g/mol with formula C35H46ClN3O5 . Vendor quality control specifications indicate purity verification via HPLC or LC-MS with most compounds achieving >98% purity, and each batch is accompanied by a Certificate of Analysis (COA) . Structural confirmation is performed through HNMR, ensuring batch-to-batch consistency essential for reproducible biological assays . The compound is commercially available in quantities ranging from 5 mg to 100 mg from multiple vendors including TargetMol (Cat. No. T64160 for free base, T78654 for hydrochloride) and InvivoChem (Cat. No. V76213) [1].

Compound characterization Quality control Reproducibility Procurement specification

MraY-IN-3 Research Applications: Validated Use Cases for Antibacterial Discovery and MraY Target Validation


Reference Standard for Benchmarking Novel MraY Inhibitors in Enzyme Inhibition Assays

MraY-IN-3 (compound 12a) serves as a validated reference compound with published IC50 values (25 μM against MraY SA, 140 μM against other MraY species) for benchmarking novel MraY inhibitors identified through screening campaigns. The documented 6.8-fold potency improvement over initial hit compound 1 [1] provides a quantitative benchmark for evaluating whether newly discovered inhibitors achieve meaningful potency gains warranting further optimization. Researchers can use MraY-IN-3 as a positive control in MraY enzyme inhibition assays to calibrate assay conditions and validate assay reproducibility across experiments.

Chemical Probe for Studying Species-Specific MraY Inhibition and Permeability Barriers

The differential MIC50 values of MraY-IN-3 across bacterial species (7 μg/mL against E. coli K12, 12 μg/mL against B. subtilis W23, and 46 μg/mL against P. fluorescens Pf-5) [1] enable its use as a chemical probe for investigating species-specific differences in MraY target vulnerability and outer membrane permeability barriers. The 6.6-fold reduction in potency against P. fluorescens relative to E. coli makes MraY-IN-3 particularly useful for studying Gram-negative permeability limitations and for evaluating formulation strategies designed to enhance intracellular accumulation in Pseudomonas species.

Scaffold Template for Non-Nucleoside MraY Inhibitor SAR Studies

MraY-IN-3, as a member of the first-in-class 1,2,4-triazole-based non-nucleoside MraY inhibitor series [1], provides a synthetically accessible scaffold for structure-activity relationship (SAR) studies. The modular synthetic routes enabled by the 1,2,4-triazole core allow researchers to generate analog libraries and explore chemical space around the MraY binding pocket without the prohibitive synthetic complexity associated with nucleoside natural product frameworks. This scaffold is particularly valuable for academic medicinal chemistry groups seeking to conduct hit-to-lead optimization programs targeting MraY.

MraY Target Validation in Gram-Negative and Gram-Positive Antibacterial Research

MraY-IN-3 supports target validation studies in antibacterial research programs focused on MraY as a therapeutic target. Given that MraY is essential for bacterial peptidoglycan biosynthesis yet remains untargeted by any marketed drug [1], MraY-IN-3 enables researchers to probe the biological consequences of MraY inhibition in both Gram-positive (B. subtilis) and Gram-negative (E. coli, P. fluorescens) model organisms. The compound's activity against multiple species facilitates comparative studies of MraY essentiality and inhibition-induced phenotypes across bacterial taxa with different cell envelope architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for MraY-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.